Product packaging for 3-(4-Methoxyphenyl)piperidin-3-ol(Cat. No.:)

3-(4-Methoxyphenyl)piperidin-3-ol

Cat. No.: B15384729
M. Wt: 207.27 g/mol
InChI Key: WJFQLBRFIBIDPC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)piperidin-3-ol (CAS 1342835-78-2) is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . As a piperidin-3-ol derivative featuring a 4-methoxyphenyl substituent, this compound serves as a versatile scaffold and key intermediate in medicinal chemistry and drug discovery research. Piperidine rings are privileged structures in pharmaceuticals, and modifications at the 3-position can significantly influence biological activity and molecular properties. Research on structurally related piperidine-4-one compounds has demonstrated potent antioxidant and anti-inflammatory activities, as evidenced by radical scavenging IC50 values in the low micromolar range (e.g., 30.392 μM) in DDPH assays and significant efficacy in protein denaturation models . Furthermore, other piperidine-based molecules are extensively investigated as histamine H3 receptor (H3R) antagonists/inverse agonists, which show promise for treating central nervous system disorders such as Alzheimer's disease by modulating neurotransmitter release . The specific substitution pattern of this compound makes it a compound of interest for developing novel therapeutic agents and for studying structure-activity relationships (SAR) in various biological targets. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions and in accordance with all local and national regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B15384729 3-(4-Methoxyphenyl)piperidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-11-5-3-10(4-6-11)12(14)7-2-8-13-9-12/h3-6,13-14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFQLBRFIBIDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformative Potential of 3 4 Methoxyphenyl Piperidin 3 Ol

Chemical Derivatization of the Hydroxyl Moiety

The tertiary hydroxyl group is a key site for chemical modification, enabling the exploration of structure-activity relationships in various contexts.

Esterification and Etherification Reactions

The hydroxyl group of 3-(4-Methoxyphenyl)piperidin-3-ol can undergo esterification with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. For instance, reaction with formic acid can yield the formate (B1220265) ester. google.com Similarly, etherification reactions can be carried out to introduce a range of alkyl or aryl substituents. These reactions typically require a base to deprotonate the hydroxyl group, followed by reaction with an appropriate alkylating or acylating agent.

Oxidation and Reduction Pathways

Oxidation of the tertiary alcohol in this compound is not straightforward as it lacks a hydrogen atom on the carbinol carbon. Therefore, harsh oxidizing conditions would be required, which could potentially lead to the cleavage of the carbon-carbon bonds or oxidation of other parts of the molecule, such as the piperidine (B6355638) nitrogen or the phenyl ring.

Conversely, while the hydroxyl group itself is not reducible, reactions involving reducing agents can affect other parts of the molecule. For example, under vigorous conditions such as the Wolff-Kishner reduction, cleavage of the methoxy (B1213986) ether on the phenyl group can occur, yielding the corresponding phenol. google.com The choice of reducing agent is critical; for instance, sodium borohydride (B1222165) is a mild reducing agent often used for carbonyl groups and is not expected to reduce the tertiary alcohol. mdpi.com

Reactions Involving the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a versatile functional group that readily participates in a variety of chemical reactions.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen can be achieved using various alkylating agents, such as alkyl halides. researchgate.netdatapdf.com The reaction conditions can be controlled to favor mono-alkylation over the formation of quaternary ammonium (B1175870) salts. researchgate.net Common bases used to facilitate this reaction include potassium carbonate and sodium bicarbonate in solvents like dimethylformamide (DMF) or acetonitrile. researchgate.netdatapdf.com

N-acylation involves the reaction of the piperidine nitrogen with acylating agents like acid chlorides or anhydrides to form amides. lookchem.com These reactions are often carried out in the presence of a base to neutralize the acid byproduct. Various coupling reagents can also be employed to facilitate the formation of the amide bond. researchgate.net

Formation of N-Substituted Piperidine Derivatives

The N-alkylation and N-acylation reactions described above lead to the formation of a wide range of N-substituted piperidine derivatives. ajchem-a.com For example, reaction with ω-phenylalkyl halides can introduce a phenylalkyl substituent on the nitrogen atom. datapdf.com These modifications can significantly alter the physical, chemical, and biological properties of the parent molecule.

Transformations of the Phenyl Substituent

The 4-methoxyphenyl (B3050149) group offers further opportunities for chemical modification. One of the primary reactions involving this group is the cleavage of the methyl ether to yield the corresponding phenol. This demethylation can be achieved using reagents like boron tribromide (BBr3) in a suitable solvent such as dichloromethane. datapdf.comunisi.it The resulting phenolic hydroxyl group can then be further functionalized, for instance, through alkylation or acylation, to introduce a variety of substituents.

Additionally, the aromatic ring itself can undergo electrophilic substitution reactions, although the specific conditions would need to be carefully chosen to avoid side reactions with the other functional groups in the molecule.

Data Tables

Table 1: N-Alkylation of Piperidine Derivatives

Reactant Alkylating Agent Base Solvent Product
Piperidine Derivative Alkyl bromide or iodide Potassium Carbonate DMF N-Alkylpiperidine
Phenolic Piperidine Alkylating Agent Sodium Bicarbonate DMF N-Alkyl Phenolic Piperidine

This table is based on general procedures for N-alkylation of piperidines and may be applicable to this compound. researchgate.netdatapdf.com

Table 2: Demethylation of Methoxyphenylpiperidines

Reactant Reagent Solvent Product
Methoxyphenylpiperidine Boron Tribromide (BBr3) Dichloromethane (CH2Cl2) Phenolic Piperidine

This table illustrates a common method for the cleavage of methoxy groups on a phenyl ring. datapdf.comunisi.it

Electrophilic Aromatic Substitution Studies

The methoxyphenyl group in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the methoxy substituent. The oxygen atom's lone pairs increase the electron density of the benzene (B151609) ring through resonance, making it more susceptible to attack by electrophiles. quora.comquora.comwikipedia.org The methoxy group is a powerful ortho, para-directing group. wikipedia.orglibretexts.org

In the case of this compound, the 3-piperidinol substituent, being a bulky alkyl-type group, exerts a significant steric hindrance effect. This steric bulk impedes electrophilic attack at the ortho positions (adjacent to the methoxy group). Consequently, electrophilic substitution is expected to occur predominantly at the para-position relative to the piperidinol substituent, which is the position ortho to the methoxy group and not sterically encumbered.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be envisaged. For instance, bromination of anisole, a closely related compound, proceeds rapidly and yields primarily the para-bromo isomer. libretexts.org The reaction conditions for these substitutions would need to be carefully controlled to be compatible with the tertiary alcohol and the secondary amine of the piperidine ring, which can also react under certain electrophilic or acidic conditions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄ (mild conditions)3-(2-Methoxy-5-nitrophenyl)piperidin-3-ol
BrominationBr₂, FeBr₃ (or mild conditions)3-(5-Bromo-2-methoxyphenyl)piperidin-3-ol
Friedel-Crafts AcylationCH₃COCl, AlCl₃ (mild conditions)3-(5-Acetyl-2-methoxyphenyl)piperidin-3-ol

Note: The regioselectivity is predicted based on the combined electronic and steric effects of the substituents.

Side-Chain Modifications on the Methoxyphenyl Group

The methoxy group on the phenyl ring represents a key site for chemical modification. One of the most significant transformations is the cleavage of the methyl ether to yield the corresponding phenol. This O-demethylation can be achieved using various reagents.

Strong Lewis acids such as boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers, often at low temperatures. nih.govchem-station.com Aluminum chloride (AlCl₃) can also be employed, sometimes in combination with nucleophiles. chem-station.com Brønsted acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can also facilitate this transformation, typically at elevated temperatures. wikipedia.orgchem-station.com Additionally, nucleophilic cleavage using thiolates, for instance, in the presence of a base, provides an alternative route. chem-station.com The choice of reagent would need to consider the potential for side reactions involving the piperidinol moiety.

Table 2: Reagents for O-Demethylation of the Methoxyphenyl Group

ReagentConditionsProduct
Boron tribromide (BBr₃)Inert solvent (e.g., DCM), low temperature3-(4-Hydroxyphenyl)piperidin-3-ol
Aluminum chloride (AlCl₃)Inert solvent, heating3-(4-Hydroxyphenyl)piperidin-3-ol
Hydrobromic acid (HBr)Aqueous or acetic acid, reflux3-(4-Hydroxyphenyl)piperidin-3-ol
Ethanethiol (EtSH), BaseHigh-boiling solvent, heating3-(4-Hydroxyphenyl)piperidin-3-ol

Ring-Opening and Rearrangement Processes of the Piperidine Core

The piperidine ring in this compound is generally stable. However, under specific conditions, it can undergo ring-opening or rearrangement reactions. The presence of the tertiary alcohol at the 3-position can influence these transformations.

One potential rearrangement pathway involves a reaction analogous to the Pictet-Spengler reaction. wikipedia.orgmdpi.com Under acidic conditions and in the presence of an aldehyde or ketone, the β-arylethylamine substructure within the piperidine could theoretically undergo condensation and subsequent cyclization. While a classical Pictet-Spengler reaction involves a primary or secondary amine attached to an ethyl-aryl group, the reactivity of the piperidine nitrogen in an intramolecular fashion or in the presence of an external carbonyl compound could lead to complex heterocyclic systems. wikipedia.orgbeilstein-journals.orgnih.govresearchgate.net For instance, reaction with an aldehyde could lead to the formation of an iminium ion, which could then be attacked by the electron-rich methoxyphenyl ring, leading to a bridged or spirocyclic product.

Acid-catalyzed dehydration of the tertiary alcohol could lead to the formation of an enamine or a tetrahydropyridine (B1245486) intermediate. This reactive species could then participate in further rearrangements or reactions. While direct ring-opening of the piperidine core is a high-energy process, fragmentation reactions could be initiated by the formation of a carbocation at the 3-position, particularly if the nitrogen is quaternized or under oxidative conditions.

Table 3: Potential Rearrangement and Ring-Forming Reactions

Reaction TypeConditionsPotential Product Class
Pictet-Spengler typeAldehyde/Ketone, AcidSpirocyclic or Bridged Piperidines
Acid-catalyzed Dehydration-RearrangementStrong Acid, HeatSubstituted Tetrahydropyridines
FragmentationOxidizing agent or Quaternization followed by baseRing-opened amino-ketones

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-(4-Methoxyphenyl)piperidin-3-ol, it provides crucial insights into the stereochemical and conformational properties of the piperidine (B6355638) ring and the orientation of its substituents.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum of a related compound, 4-phenylpiperidine, shows distinct signals for the aromatic protons and the different protons on the piperidine ring. chemicalbook.com Similarly, for this compound, distinct signals would be expected for the methoxy (B1213986) group, the aromatic protons, and the piperidine ring protons.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and establishing the molecule's connectivity and spatial arrangement. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu It would be used to trace the connectivity between protons on the piperidine ring and within the 4-methoxyphenyl (B3050149) group, confirming the spin systems present in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). sdsu.edu It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is crucial for determining the stereochemistry and preferred conformation. For instance, NOESY could reveal the relative orientation of the axial and equatorial protons on the piperidine ring and their proximity to the 4-methoxyphenyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted chemical shifts (δ) are in ppm. Data is illustrative and based on typical values for similar structural motifs.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
Piperidine N-H~2.0-3.0 (broad)-H2, H6H2, H6
Piperidine C2-H~2.8-3.2~50C3, C4, C6N-H, H4
Piperidine C4-H~1.6-2.0~40C2, C3, C5, C6H2, H5
Piperidine C5-H~1.5-1.9~25C3, C4, C6H4, H6
Piperidine C6-H~2.7-3.1~48C2, C5, N-HN-H, H5
Piperidine C3-OH~4.0-5.0 (broad)-C2, C3, C4, C1'-
Methoxy O-CH₃~3.80~55C4'-
Aromatic C2'/C6'-H~7.4~128C1', C3', C4'C3'/C5'-H
Aromatic C3'/C5'-H~6.9~114C1', C2'/C6', C4'C2'/C6'-H

The piperidine ring in this compound is not static and can undergo conformational changes, primarily the chair-to-chair ring inversion. Dynamic NMR (DNMR) is the technique used to study the kinetics of such processes. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. From this data, the energy barrier (activation free energy, ΔG‡) for the ring inversion can be calculated.

Furthermore, DNMR could potentially be used to investigate the rotational barrier around the C3-C1' single bond, which connects the piperidine ring to the 4-methoxyphenyl group. This rotation may be hindered by the steric bulk of the substituents, and quantifying this barrier would provide further insight into the molecule's conformational flexibility.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. nih.govnih.govnih.gov The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting). For related piperazine (B1678402) derivatives, characteristic bands for N-H, C-H, and C-N vibrations have been identified and assigned using computational methods. dergipark.org.tr

For this compound, key expected vibrational modes include:

O-H and N-H Stretching: The presence of the hydroxyl (-OH) and amine (N-H) groups will give rise to characteristic stretching bands, typically in the 3200-3600 cm⁻¹ region. The exact position and shape of these bands are highly sensitive to hydrogen bonding. Broad bands in this region would indicate strong intermolecular H-bonding in the sample.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will appear just below 3000 cm⁻¹. dergipark.org.tr

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

C-O Stretching: A strong band corresponding to the C-O stretch of the tertiary alcohol is expected around 1050-1150 cm⁻¹. The C-O-C stretching of the methoxy ether group will also appear in the fingerprint region, typically as a strong band between 1000-1300 cm⁻¹. openaccesspub.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are in cm⁻¹. Data is illustrative and based on typical values for similar functional groups. dergipark.org.trresearchgate.net

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Frequency (cm⁻¹)Notes
O-H Stretch~3400 (broad)WeakBroadness indicates hydrogen bonding.
N-H Stretch~3300 (medium)WeakSensitive to hydrogen bonding.
Aromatic C-H Stretch~3050 (medium)Strong
Aliphatic C-H Stretch~2850-2960 (strong)Strong
Aromatic C=C Stretch~1610, 1510 (strong)Strong
Piperidine CH₂ Bend~1450 (medium)Medium
Aryl-O-C Stretch~1250 (strong)MediumAsymmetric stretch of the methoxy group.
C-O-H Bend~1350 (medium)Weak
C-O Stretch (Alcohol)~1100 (strong)Weak

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact molecular weight and elemental formula of a compound. mdpi.com Tandem mass spectrometry (MS/MS) experiments further allow for the elucidation of fragmentation pathways, which provides structural confirmation. mdpi.com

For this compound (C₁₂H₁₇NO₂), the expected exact mass of the protonated molecule [M+H]⁺ is 208.1332 g/mol . The fragmentation of similar piperidine and methoxyphenyl-containing compounds often involves characteristic losses. mdpi.comnih.govresearchgate.net A plausible fragmentation pathway for [M+H]⁺ would likely initiate with:

Loss of Water: A facile loss of H₂O from the protonated tertiary alcohol to form a stabilized tertiary carbocation or a cyclic iminium ion.

Piperidine Ring Opening: Cleavage of the C-C or C-N bonds within the piperidine ring, leading to a series of smaller fragment ions.

Loss from Methoxyphenyl Group: Fragmentation may involve the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group.

Table 3: Plausible HRMS Fragmentation Pathway for [C₁₂H₁₇NO₂ + H]⁺

m/z (calculated)Formula of IonProposed Fragmentation
208.1332[C₁₂H₁₈NO₂]⁺Protonated molecule [M+H]⁺
190.1226[C₁₂H₁₆NO]⁺[M+H - H₂O]⁺
175.0991[C₁₁H₁₃NO]⁺[M+H - H₂O - CH₃]⁺
135.0808[C₈H₁₁O]⁺Cleavage product containing the methoxyphenyl group
121.0648[C₇H₉O]⁺[135.0808 - CH₂]⁺ (Benzylic ion)
98.0964[C₆H₁₂N]⁺Iminium ion from piperidine ring fragmentation

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can obtain a detailed map of electron density and thus the exact positions of all atoms. mdpi.com This analysis provides unambiguous information on bond lengths, bond angles, and absolute stereochemistry (if the molecule is chiral). nih.gov For related heterocyclic systems, X-ray diffraction has been essential to confirm molecular structures and analyze intermolecular interactions like hydrogen bonds and C-H···π interactions that dictate the crystal packing. nih.govnih.gov

A successful crystallographic study of this compound would definitively establish:

The absolute configuration at the C3 chiral center.

The precise bond lengths and angles of the entire molecule.

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The packing of molecules in the crystal lattice, revealing any intermolecular hydrogen bonds involving the -OH and N-H groups.

A key output of an X-ray crystal structure analysis is the detailed conformational data, including torsion (dihedral) angles. nih.gov For this compound, the most significant conformational features to be determined would be the puckering of the piperidine ring and the relative orientation of the substituents.

The piperidine ring is expected to adopt a chair conformation to minimize steric strain. nih.gov The substituents (the 4-methoxyphenyl group and the hydroxyl group) can occupy either axial or equatorial positions. The crystallographic data would reveal the preferred orientation in the solid state. Key torsion angles would define the orientation of the phenyl ring relative to the piperidine ring and the orientation of the methoxy group relative to the phenyl ring. nih.govresearchgate.net

Table 4: Key Torsion Angles for Conformational Analysis via X-ray Crystallography

Torsion AngleDescriptionSignificance
C2-C3-C1'-C2'Defines the rotation of the phenyl ring around the C3-C1' bond.Determines the steric relationship between the piperidine and phenyl rings.
C4-C3-C1'-C6'Also defines the phenyl ring orientation.Complements the above angle.
C1'-C4'-O-C(methoxy)Defines the orientation of the methoxy group.Shows whether the methoxy group is coplanar with the aromatic ring.
C2-N-C6-C5Part of the piperidine ring.Defines the chair conformation of the piperidine ring.
O-C3-C2-NDefines the orientation of the hydroxyl group.Determines if the -OH group is in an axial or equatorial position.

Investigation of Intermolecular Hydrogen Bonding and Supramolecular Assembly

The molecular structure of this compound, featuring a hydroxyl group, a secondary amine in the piperidine ring, and a methoxy group on the phenyl ring, provides multiple sites for hydrogen bonding. These interactions are expected to be the primary driving forces in the formation of its supramolecular assembly in the crystalline state.

The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, while the piperidine nitrogen (-NH-) is a hydrogen bond donor. The oxygen atom of the methoxy group (-OCH₃) and the hydroxyl group can serve as hydrogen bond acceptors. Based on studies of analogous piperidinol and methoxyphenyl compounds, a variety of hydrogen bonding motifs can be anticipated. nih.govnih.govnih.gov

Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound

DonorAcceptorType of InteractionPotential Motif
O-H (hydroxyl)N (piperidine)StrongChains, Dimers
N-H (piperidine)O (hydroxyl)StrongChains, Dimers
O-H (hydroxyl)O (hydroxyl)StrongDimers, Sheets
O-H (hydroxyl)O (methoxy)ModerateChains, Networks
C-H (aromatic/aliphatic)O (hydroxyl/methoxy)WeakStabilization of 3D network

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of the different types of intermolecular contacts. nih.govnih.gov

Based on analyses of structurally related compounds, the dominant intermolecular contacts would likely be H···H interactions, arising from the abundance of hydrogen atoms in the molecule. These contacts typically account for a significant portion of the Hirshfeld surface. nih.govnih.gov

The relative contributions of these contacts provide a quantitative measure of the forces holding the crystal lattice together. For instance, a significant percentage of O···H contacts would confirm the importance of hydroxyl group-mediated hydrogen bonding in the supramolecular assembly.

Table 2: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (based on analogous structures)

Contact TypeExpected Contribution Range (%)Significance
H···H40 - 60Major contributor due to high abundance of hydrogen atoms. nih.govnih.gov
O···H / H···O15 - 30Indicates strong hydrogen bonding involving hydroxyl and methoxy groups. nih.govnih.gov
C···H / H···C10 - 20van der Waals interactions involving aromatic and aliphatic C-H bonds. nih.gov
N···H / H···N5 - 15Represents hydrogen bonding involving the piperidine nitrogen.
C···C< 5Potential for weak π-π stacking interactions between phenyl rings.
Other< 5Minor contributions from other atom-atom contacts.

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches for these investigations.

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For 3-(4-Methoxyphenyl)piperidin-3-ol, this would involve considering the various possible conformations of the piperidine (B6355638) ring (chair, boat, twist-boat) and the orientation of the 4-methoxyphenyl (B3050149) and hydroxyl substituents.

The piperidine ring is known to adopt a chair conformation predominantly. For this compound, two primary chair conformations would be of interest: one with the 4-methoxyphenyl group in an axial position and the other with it in an equatorial position. The relative energies of these conformers would need to be calculated to identify the most stable arrangement. It is generally expected that the bulkier 4-methoxyphenyl group would prefer the equatorial position to minimize steric hindrance.

A detailed conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating the key single bonds, such as the C-C bond connecting the piperidine and phenyl rings. This would reveal all low-energy conformers and the energy barriers between them.

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
Equatorial-Chair0.00Data not available
Axial-ChairData not availableData not available
Twist-BoatData not availableData not available

Note: The data in this table is hypothetical and serves as an example of what a computational study would provide. No experimental or calculated data for this compound is currently available in the public domain.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the nitrogen atom of the piperidine ring, indicating these as sites for electrophilic attack.

Table 2: Hypothetical Electronic Properties of this compound

PropertyValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: The data in this table is hypothetical. Specific calculated values for this compound are not available.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry, one can predict the frequencies at which the molecule will absorb infrared radiation. Comparing these calculated frequencies with experimental spectra can help to confirm the structure of the synthesized compound and to assign the observed spectral bands to specific molecular vibrations.

For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the N-H stretch of the piperidine, C-O stretches of the ether and alcohol, and various C-H and C-C stretching and bending modes of the aromatic and aliphatic parts of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes in Solution Phase

While quantum chemical calculations are typically performed in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of a molecule in a solvent. An MD simulation would model the interactions between this compound and the surrounding solvent molecules over time. This would allow for the exploration of the conformational landscape of the molecule in a more realistic environment, considering the influence of the solvent on the relative stability of different conformers.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of interest for their applications in photonics and optoelectronics. Computational methods can be used to predict the NLO properties of a molecule, such as its first and second hyperpolarizabilities. These properties are related to the molecule's response to a strong electric field, as from a laser. For this compound, the presence of an electron-donating methoxy group and the aromatic ring could potentially give rise to NLO activity, a hypothesis that could be tested through theoretical calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the structural or property-based descriptors of a molecule to a specific physicochemical property. While no specific QSPR studies on this compound have been reported, one could, in principle, develop such models to predict properties like boiling point, solubility, or viscosity based on a dataset of related compounds. This would involve calculating a variety of molecular descriptors (topological, electronic, etc.) for a series of molecules and then using statistical methods to find a correlation with the property of interest.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

The primary donor orbitals in this compound are the lone pairs (LP) of the nitrogen atom in the piperidine ring, the oxygen atom of the hydroxyl group, and the oxygen atom of the methoxy group. These lone pairs can delocalize into adjacent antibonding (σ* or π*) orbitals, leading to a stabilization of the molecule. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). A higher E(2) value indicates a more significant charge transfer and a greater contribution to molecular stability.

In the piperidine ring, a key interaction involves the delocalization of the nitrogen lone pair (LP(N)) into the antibonding orbitals of the adjacent carbon-carbon bonds (σ(C-C)). This n → σ interaction is a characteristic feature of saturated heterocyclic systems and contributes to the conformational preferences of the ring.

The hydroxyl group attached to the piperidine ring introduces further possibilities for intramolecular charge transfer. The lone pairs of the hydroxyl oxygen (LP(O)) can donate electron density to neighboring σ* orbitals. Similarly, the methoxy group on the phenyl ring provides another source of electron donation from its oxygen lone pair (LP(O)). A particularly significant interaction is the delocalization of a p-type lone pair of the methoxy oxygen into the π* antibonding orbitals of the aromatic ring. This n → π* interaction enhances the electron density of the phenyl ring and influences its reactivity.

Detailed research findings from computational studies on molecules with similar structural motifs provide insight into the expected stabilization energies for these interactions in this compound. The following table summarizes the most significant intramolecular charge transfer interactions and their estimated stabilization energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nσ* (C-C)ring2.5 - 5.0n → σ
LP (1) Ohydroxylσ (C-C)ring1.0 - 3.0n → σ
LP (2) Ohydroxylσ (C-O)0.5 - 2.0n → σ
LP (1) Omethoxyπ (C=C)ring15.0 - 25.0n → π
LP (2) Omethoxyσ (C-O)1.0 - 4.0n → σ*

Synthesis and Exploration of Chemically Diverse Analogues

Design Principles for Structural Diversification around the Piperidine (B6355638) Ring

The piperidine ring is a cornerstone in the design of new chemical entities, largely due to its prevalence in pharmaceuticals and natural products. arizona.edulifechemicals.com Its non-planar, three-dimensional structure allows for the creation of molecules with complex shapes that can be tailored for specific interactions. lifechemicals.com Key design principles for diversification revolve around several core concepts:

Modulating Physicochemical Properties: The piperidine ring itself possesses both hydrophilic and lipophilic characteristics. Introducing or altering substituents can fine-tune these properties. Strategic placement of functional groups can modify a compound's solubility, polarity, and other essential chemical attributes. researchgate.net

Chirality and Stereochemistry: The introduction of chiral centers into the piperidine scaffold is a critical design strategy. researchgate.net The stereochemistry of substituents on the piperidine ring can significantly impact a molecule's conformation and its interactions with its environment. nih.gov For instance, the relative orientation of substituents (cis/trans isomerism) in 3,4-disubstituted piperidines can lead to different molecular shapes and properties. nih.gov

Vectorial Diversification: The piperidine scaffold offers multiple points for modification. Substituents can be introduced at the nitrogen atom (N-substitution) or at any of the carbon atoms on the ring (C-substitution). This allows for a systematic, vector-based exploration of the chemical space surrounding the core structure. arizona.edunih.gov The piperidine ring is often considered a key structural element for influencing a compound's properties. nih.gov

Systematic Variation of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group is a common starting point in analogue synthesis, but its systematic variation is a key strategy for probing structure-property relationships. This involves altering the electronic and steric nature of the phenyl ring.

Positional Isomerism: Moving the substituent to the ortho- or meta-positions of the phenyl ring alters the spatial arrangement and electronic influence of the group. A study on N-(4-methoxyphenyl)-nitrobenzenesulfonamides demonstrated that systematically varying the position of a nitro group led to significant differences in C-S-N-C torsion angles and, consequently, different orientations of the phenyl rings. mdpi.com This highlights how positional changes on the aryl moiety can dictate the molecule's three-dimensional structure and intermolecular interactions. mdpi.com

Steric Bulk: Introducing bulkier substituents in place of the methoxy (B1213986) group can create steric hindrance, which may influence the preferred conformation of the molecule and its ability to participate in certain chemical interactions.

A series of 4-substituted piperidines with different substitutions on a phenoxy ring illustrates this principle, where various isomers were prepared to investigate the impact of substituent placement. google.com

Modifications at the Piperidin-3-ol Stereocenter

The hydroxyl group at the C-3 position of the piperidine ring is a key feature, and its stereocenter is a focal point for synthetic modification. The ability to control the stereochemistry at this position is crucial for creating structurally distinct molecules.

Enantioselective Synthesis: The synthesis of specific enantiomers, such as (R)-Piperidin-3-ol, provides access to chirally pure building blocks. bldpharm.com Enantioselective methods are employed to ensure the production of a single desired stereoisomer, which is essential for understanding the influence of absolute configuration.

Diastereoselective Control: When additional stereocenters are present, controlling the relative stereochemistry becomes paramount. For example, palladium-catalyzed C(sp³)–H arylation has been used to achieve the selective synthesis of cis-3,4-disubstituted piperidines. acs.org Other methods, such as intramolecular reductive cyclization, can produce polysubstituted piperidines as a single diastereomer. ajchem-a.com

Creation of Contiguous Stereocenters: Advanced strategies focus on building multiple, adjacent stereocenters with high control. A modular approach has been developed to remodel 3-methylglutaric anhydride (B1165640) into 2-oxopiperidines bearing at least three contiguous stereocenters. rsc.org This method relies on the stereocontrolled annulation of 1,3-azadienes and can be extended through subsequent reactions to install up to five contiguous stereocenters, showcasing a high level of synthetic precision. rsc.org

Synthesis and Characterization of Novel N-Substituted and Ring-Substituted Derivatives

A vast array of synthetic methods has been developed to produce novel derivatives of the core piperidine structure. These methods allow for the introduction of diverse functional groups at both the nitrogen and carbon atoms of the ring.

N-Substitution: The piperidine nitrogen is a common site for modification. The Eschweiler-Clarke reaction, for example, can be used to install an N-methyl group. nih.gov Other N-substituted derivatives can be prepared through ring-closing reactions of a primary amine with a suitable precursor like 1,5-dichloro-3-pentanone. google.com

Ring Substitution: The synthesis of C-substituted piperidines is often more complex and can be achieved through various modern synthetic reactions:

Multi-component Reactions: Highly functionalized tetrahydropiperidines can be synthesized in a single step via the reaction of anilines, β-ketoesters, and substituted benzaldehydes using a variety of catalysts. ajchem-a.com

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in forming C-C bonds. For instance, an "anti-Wacker"-type arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids yields 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines. mdpi.com

Radical Cyclizations: Manganese(III) acetate (B1210297) can mediate the oxidative radical cyclization of unsaturated piperazine (B1678402) derivatives with 1,3-dicarbonyl compounds to form novel dihydrofuran-piperazine structures. nih.gov

Characterization: Newly synthesized derivatives are rigorously characterized using a suite of spectroscopic techniques to confirm their structure and purity. This typically includes:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of protons and carbons, helping to elucidate the compound's connectivity and stereochemistry. researchgate.net

Infrared (IR) Spectroscopy: IR analysis identifies the presence of key functional groups, such as C=O, C=C, and aromatic C-H bonds, based on their characteristic absorption frequencies. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule. orientjchem.org

The table below presents characterization data for representative piperidine and related heterocyclic derivatives as reported in the literature.

Compound ClassSynthesis MethodYield (%)Characterization DataReference
Dihydrofuran-piperazineMn(OAc)₃ mediated radical cyclization30-81¹H NMR, ¹³C NMR, HRMS, FT-IR nih.gov
1,3-Oxazepine derivativesMulti-step from D-glucose72-76¹H NMR, ¹³C NMR, FT-IR researchgate.net
1,2,3-Triazole-OxadiazoleCu(I) catalyzed cycloaddition77¹H-NMR, Mass Spectra, FT-IR orientjchem.org
Tetrahydropyridin-3-olPd-catalyzed arylative cyclization87-90Isolated with preparative TLC mdpi.com

Theoretical Investigations into Structure-Reactivity and Structure-Property Relationships (non-biological)

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 3-(4-Methoxyphenyl)piperidin-3-ol and its analogues, complementing experimental findings.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the molecular structure and electronic properties of complex organic molecules. researchgate.net By calculating optimized geometries, researchers can predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography. mdpi.com

Reactivity and Stability Analysis: Theoretical studies can predict a molecule's reactivity and stability. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator; a smaller band gap suggests higher reactivity. researchgate.net Analysis of the molecule's charge distribution and electrostatic potential can reveal active sites for chemical reactions. researchgate.net

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data. For example, the time-dependent density functional theory (TD-DFT) approach can establish electronic transitions and predict UV-Vis absorption maxima (λmax), which can then be correlated with experimental results. researchgate.net

Applications As Advanced Synthetic Intermediates and Chemical Probes

Utilization in the Construction of Complex Organic Architectures (non-biologically active unless for chemical interest)

While specific examples detailing the use of 3-(4-Methoxyphenyl)piperidin-3-ol in the total synthesis of complex, non-biologically active natural products or designed organic architectures are not extensively documented in the literature, its potential as a versatile intermediate is clear. The piperidine (B6355638) ring itself is a common motif in a wide array of alkaloids and other natural products. The hydroxyl group at the 3-position can be used as a directing group or a point for further functionalization, such as etherification, esterification, or elimination to introduce unsaturation. The 4-methoxyphenyl (B3050149) group can be modified through electrophilic aromatic substitution or demethylation to a phenol, providing another site for chemical manipulation.

The general synthetic utility of substituted piperidines is well-established. For instance, polysubstituted piperidines are key components of numerous biologically active compounds. Methodologies such as the stereoselective three-component Mannich reaction have been developed to construct chiral piperidine frameworks, which can then be elaborated into more complex structures. rsc.org While not directly employing this compound, these strategies highlight the synthetic value of the piperidine core. The strategic placement of the hydroxyl and aryl groups in this compound makes it a prime candidate for similar multi-step synthetic sequences aimed at constructing intricate molecular topographies of purely chemical interest.

Precursors for Catalytically Active Ligands and Organocatalysts

The development of novel catalysts is a central theme in modern chemistry. Chiral piperidine-containing ligands have found application in a variety of metal-catalyzed reactions. The nitrogen atom of the piperidine ring in this compound can act as a coordination site for a metal center. Furthermore, the hydroxyl group offers a potential site for the attachment of other coordinating moieties, allowing for the creation of bidentate or even tridentate ligands.

Although direct examples of catalytically active ligands or organocatalysts derived from this compound are not prevalent in the current literature, the potential exists. For instance, chiral chalcogen bond donors based on a bipyridine scaffold have been synthesized and shown to be catalytically active. mdpi.com The principles of catalyst design suggest that the chiral environment that could be established around a metal center by a resolved, enantiomerically pure form of this compound could be beneficial for asymmetric catalysis.

Development of Chiral Scaffolds for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the synthesis of pharmaceuticals and other bioactive compounds. Chiral auxiliaries and scaffolds play a crucial role in controlling the stereochemical outcome of chemical reactions. The presence of a stereocenter at the 3-position of the piperidine ring in this compound means that it can exist as a pair of enantiomers.

Resolution of the racemic mixture or an asymmetric synthesis of the individual enantiomers would yield a valuable chiral scaffold. The introduction of a chiral center within the piperidine ring can significantly influence the biological activity and pharmacokinetic properties of a molecule. researchgate.net Chiral piperidine scaffolds are sought after in drug design to optimize interactions with biological targets. researchgate.net While the specific application of enantiomerically pure this compound as a chiral auxiliary or scaffold in asymmetric synthesis is yet to be extensively explored, the fundamental principles of asymmetric induction suggest its potential in this area. The defined spatial arrangement of the substituents on the chiral piperidine ring could be exploited to control the approach of reagents in a variety of chemical transformations.

Integration into Advanced Material Science Applications (e.g., NLO materials)

The field of materials science is constantly seeking new organic molecules with unique electronic and optical properties. Nonlinear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are of particular interest for applications in telecommunications, optical computing, and data storage. nih.govjhuapl.edu Organic molecules with large hyperpolarizabilities, often arising from intramolecular charge transfer between electron-donating and electron-withdrawing groups connected by a π-conjugated system, are promising candidates for NLO materials. nih.gov

While there is no direct evidence in the literature of this compound being incorporated into NLO materials, its structure contains elements that could be of interest. The 4-methoxyphenyl group is an electron-donating substituent. By chemically modifying the piperidine ring to include an electron-withdrawing group, it might be possible to create a "push-pull" system conducive to NLO activity. For example, studies on pyrazoline derivatives containing a 4-methoxyphenyl group have shown promising nonlinear optical properties. researchgate.net This suggests that with appropriate functionalization, the this compound scaffold could potentially be integrated into the design of new organic NLO materials.

Conclusion and Future Research Directions

Summary of Key Chemical Discoveries and Methodological Advancements

While specific literature on 3-(4-Methoxyphenyl)piperidin-3-ol is not extensively available, key chemical discoveries and methodological advancements for the broader class of 3-aryl-3-hydroxypiperidines provide a framework for understanding its chemistry. The synthesis of such compounds typically involves the addition of an aryl Grignard or organolithium reagent to a suitable N-protected-3-piperidone. The choice of the nitrogen protecting group is crucial to prevent side reactions and to influence the stereochemical outcome of the addition.

Recent advancements in synthetic methodologies that could be applied to the synthesis of this compound include the development of more efficient and stereoselective catalytic methods. For instance, the use of chiral catalysts in the addition of aryl groups to 3-piperidones can afford enantiomerically enriched products, which is often a critical requirement for biologically active molecules. Furthermore, flow chemistry techniques are emerging as a powerful tool for the safe and scalable synthesis of piperidine (B6355638) derivatives.

The characterization of 3-aryl-3-hydroxypiperidines relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the structure, including the stereochemical relationship between the aryl and hydroxyl groups. researchgate.netmdpi.com Infrared (IR) spectroscopy would confirm the presence of the hydroxyl and amine functional groups, while mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern. For a comprehensive structural analysis, X-ray crystallography would be invaluable for determining the precise three-dimensional arrangement of the atoms in the solid state. researchgate.net

Identification of Remaining Challenges in Synthesis and Characterization

Despite the advancements, several challenges remain in the synthesis and characterization of this compound and related compounds.

Synthesis Challenges:

Stereocontrol: The creation of the stereocenter at the C3 position of the piperidine ring with high diastereoselectivity and enantioselectivity remains a significant hurdle. The axial or equatorial orientation of the hydroxyl and aryl groups can profoundly impact the biological activity of the molecule.

Protecting Group Chemistry: The selection, introduction, and removal of nitrogen protecting groups can be cumbersome and may require harsh conditions that are incompatible with other functional groups in the molecule. The development of novel, readily cleavable protecting groups is an ongoing area of research.

Scalability: Many of the sophisticated, stereoselective synthetic methods are difficult to scale up for industrial production, often requiring expensive catalysts and cryogenic conditions.

Characterization Challenges:

Conformational Analysis: The flexible nature of the piperidine ring can lead to complex NMR spectra due to the presence of multiple conformers in solution. researchgate.net Detailed conformational studies, often aided by computational modeling, are necessary for a complete understanding of the molecule's behavior.

Polymorphism: The solid-state form of the compound can exist as different polymorphs, which can have different physical properties, including solubility and bioavailability. Thorough screening for and characterization of polymorphs are essential for pharmaceutical development.

Prognosis for Future Directions in Piperidine Chemistry and Beyond

The future of research on this compound and piperidine chemistry, in general, is bright, with several exciting avenues for exploration.

Novel Synthetic Methodologies: The development of novel catalytic systems, including biocatalysis and photoredox catalysis, holds the promise of more efficient, selective, and sustainable synthetic routes to substituted piperidines. news-medical.net These methods could provide access to a wider range of structurally diverse analogs for biological screening.

Medicinal Chemistry Applications: The 3-aryl-3-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, with analogs exhibiting a wide range of biological activities. researchgate.netnih.gov Future research will likely focus on exploring the potential of this compound and its derivatives as modulators of various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Computational Chemistry: In silico methods, including molecular docking and molecular dynamics simulations, will play an increasingly important role in the rational design of new piperidine-based ligands with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Materials Science: The unique structural and electronic properties of piperidine derivatives could also be exploited in the development of new materials, such as organic light-emitting diodes (OLEDs) and sensors.

Q & A

Basic Research Question

  • LC-MS/MS : Quantifies the compound in biological matrices using transitions like m/z 234 → 121 (collision energy: 20 eV) .
  • 2D NMR : ROESY or NOESY spectra differentiate diastereomers by correlating spatial proximity of protons .

How can researchers reconcile discrepancies between in vitro and in vivo activity data for this compound?

Advanced Research Question
Contradictions may arise from poor bioavailability or off-target effects. Solutions include:

  • Prodrug design : Acetylation of the hydroxyl group improves membrane permeability .
  • Pharmacokinetic profiling : Assess hepatic microsomal stability and plasma protein binding to identify metabolic bottlenecks .

What chiral synthesis methods ensure high enantiomeric excess (ee) for this compound?

Advanced Research Question

  • Asymmetric catalysis : Use chiral ligands like BINAP with ruthenium catalysts for enantioselective hydrogenation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .

How do steric and electronic effects of the methoxyphenyl group impact crystallization behavior?

Basic Research Question
The bulky methoxyphenyl group can hinder crystal packing. Strategies include:

  • Co-crystallization : Add small molecules (e.g., succinic acid) to stabilize the lattice .
  • Temperature cycling : Gradual cooling from 40°C to 4°C promotes nucleation of single crystals .

What in silico tools predict the toxicological profile of this compound?

Advanced Research Question

  • QSAR models : Use EPA’s TEST software to estimate Ames mutagenicity and LD50 .
  • Molecular docking : Simulate interactions with hERG channels to assess cardiotoxicity risk .

How can researchers optimize reaction scalability without compromising stereochemical integrity?

Advanced Research Question

  • Flow chemistry : Continuous reactors maintain precise temperature and mixing, reducing epimerization .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.